Cas no 444077-56-9 (1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE)
1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE Chemical and Physical Properties
Names and Identifiers
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- 1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE
- 1-(4-Hydroxyphenyl)-1H-pyrrole-2-carbaldehyde
- 1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde
- HMS2640F11
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- Inchi: InChI=1S/C11H9NO2/c13-8-10-2-1-7-12(10)9-3-5-11(14)6-4-9/h1-8,14H
- InChI Key: NROKDIKTPVGYEO-UHFFFAOYSA-N
- SMILES: C1=CN(C2=CC=C(C=C2)O)C(=C1)C=O
Computed Properties
- Exact Mass: 187.06300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 42.23000
- LogP: 1.99540
1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM378007-1g |
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde |
444077-56-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189648-1g |
1-(4-Hydroxyphenyl)-1h-pyrrole-2-carbaldehyde |
444077-56-9 | 98% | 1g |
¥3087.00 | 2024-08-09 |
1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE
1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE (CAS No. 444077-56-9): A Key Intermediate in Modern Pharmaceutical Synthesis
1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 444077-56-9) is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. Its unique structural framework, combining a pyrrole ring with a 4-hydroxyphenyl substituent and a carbaldehyde functional group, makes it a valuable building block for the synthesis of complex bioactive molecules. This compound has garnered considerable attention in recent years due to its role in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug discovery.
The pyrrole core of this molecule is well-documented for its presence in numerous pharmacophores, which contribute to its biological activity. Pyrroles are known to exhibit a wide range of biological properties, including antiviral, antibacterial, and anticancer effects. The 4-hydroxyphenyl group introduces additional functionality, enabling further chemical modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The presence of the carbaldehyde moiety further enhances its utility as a synthetic intermediate, allowing for condensation reactions with various nucleophiles to form more complex structures.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymes involved in cancer progression. One such enzyme is kinase inhibitors, which play a crucial role in regulating cell signaling pathways. The scaffold of 1-(4-hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde has been explored as a potential lead compound for kinase inhibition due to its ability to interact with the active sites of these enzymes. Preliminary studies have demonstrated that derivatives of this compound can exhibit potent inhibitory activity against certain kinases, making them promising candidates for further development.
Moreover, the hydroxyphenyl group in this molecule provides a site for hydrogen bonding interactions, which can be exploited to enhance binding affinity and selectivity. This feature has been leveraged in the design of inhibitors targeting protein-protein interactions, another critical area in drug development. By modifying the substituents on the pyrrole ring, researchers have been able to generate libraries of compounds with varying biological activities, facilitating high-throughput screening efforts.
Recent advancements in computational chemistry have also played a pivotal role in optimizing the synthesis and properties of 1-(4-hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde derivatives. Molecular modeling techniques have been employed to predict the binding modes of these compounds with their target enzymes, allowing for rational design of more effective inhibitors. These computational approaches have significantly reduced the time and cost associated with traditional trial-and-error methods, accelerating the drug discovery process.
The versatility of 1-(4-hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde extends beyond its applications in oncology. It has also been investigated as a precursor for developing antiviral agents, particularly those targeting RNA viruses. The structural features of this compound can be tailored to mimic natural substrates or inhibit key viral enzymes, offering a promising strategy for combating emerging infectious diseases.
In conclusion, 1-(4-hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 444077-56-9) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes and broad range of biological activities make it an indispensable tool for medicinal chemists striving to develop novel therapeutics. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts across multiple therapeutic areas.
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